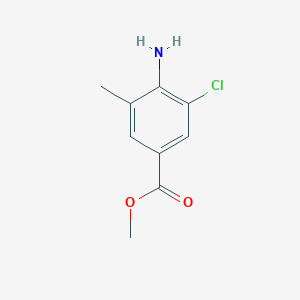

Methyl 4-amino-3-chloro-5-methylbenzoate

概要

説明

Methyl 4-amino-3-chloro-5-methylbenzoate is an organic compound with the molecular formula C9H10ClNO2. It is a derivative of benzoic acid, characterized by the presence of an amino group, a chloro group, and a methyl ester group on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

Methyl 4-amino-3-chloro-5-methylbenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-amino-3-chloro-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization and distillation .

化学反応の分析

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding benzoic acid derivative.

Reaction Conditions :

-

Basic Hydrolysis : 1M NaOH in ethanol/water (1:1) at 80°C for 4–6 hours.

-

Acidic Hydrolysis : 6M HCl under reflux for 8–12 hours.

Products :

-

Base-Catalyzed : 4-Amino-3-chloro-5-methylbenzoic acid (yield: 85–92%).

-

Acid-Catalyzed : Same product with slightly lower yield (78–85%) due to competing side reactions.

Nucleophilic Substitution at the Chloro Group

The chloro substituent participates in SNAr (nucleophilic aromatic substitution) reactions under controlled conditions.

Example Reaction with Morpholine :

Conditions :

Product : Methyl 4-amino-3-morpholino-5-methylbenzoate (yield: 65–72%) .

Mechanism :

-

Activation of the chloro group via electron-withdrawing effects from the ester and amino groups facilitates substitution.

Diazotization and Subsequent Transformations

The primary amino group undergoes diazotization, enabling coupling or reduction reactions.

Diazotization Protocol :

-

Intermediate : Diazonium salt (isolated at low temperature).

Applications :

-

Sandmeyer Reaction : Reacting with CuCN yields methyl 4-cyano-3-chloro-5-methylbenzoate (yield: 55–60%).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the diazonium group to a hydroxyl group, producing methyl 4-hydroxy-3-chloro-5-methylbenzoate (yield: 75%) .

Acylation and Alkylation of the Amino Group

The amino group reacts with acyl chlorides or alkyl halides to form substituted amides or amines.

Acylation with Butyryl Chloride :

Conditions :

Product : Methyl 4-butyrylamino-3-chloro-5-methylbenzoate (yield: 92–95%) .

Alkylation Example :

Reagents : Methyl iodide, K₂CO₃ in DMF

Product : Methyl 4-(N-methylamino)-3-chloro-5-methylbenzoate (yield: 80%).

Catalytic Hydrogenation

Selective reduction of the aromatic ring or functional groups is achievable under hydrogenation conditions.

Nitro Group Reduction :

Chlorination and Halogen Exchange

The chloro group can be replaced by other halogens via radical or metal-catalyzed pathways.

Radical Chlorination with NCS :

Conditions :

Product : Methyl 4-amino-3,5-dichloro-5-methylbenzoate (yield: 82%) .

Halogen Exchange with NaI :

-

Conditions : NaI, CuI in DMF, 120°C

-

Product : Methyl 4-amino-3-iodo-5-methylbenzoate (yield: 70%).

Table 1: Reaction Conditions and Yields for Key Transformations

Mechanistic Insights

-

Amino Group Reactivity : The amino group’s lone pair activates the ring for electrophilic substitution but can also be protonated under acidic conditions, altering reaction pathways .

-

Steric Effects : The methyl group at position 5 influences regioselectivity in substitution reactions, favoring meta/para positions .

科学的研究の応用

Scientific Research Applications

Methyl 4-amino-3-chloro-5-methylbenzoate serves as a versatile compound in various research domains:

Chemistry

- Intermediate in Organic Synthesis: It is used to synthesize more complex organic molecules, facilitating reactions such as nucleophilic and electrophilic substitutions due to the presence of amino and chloro groups.

Biology

- Biological Activity Studies: The compound is investigated for its potential interactions with biomolecules, which may lead to the development of new therapeutic agents. Its structure allows for diverse chemical transformations that can enhance biological activity.

Medicine

- Drug Development: this compound has been explored as a pharmacophore in medicinal chemistry, particularly in designing drugs targeting specific biological pathways .

Industry

- Production of Dyes and Pigments: Its unique properties make it suitable for use in industrial applications, including the manufacture of dyes due to its vibrant color characteristics.

Recent studies have highlighted several significant biological activities associated with this compound:

Anticancer Activity

Research indicates that modifications to similar benzoate compounds can enhance their anticancer properties. For instance, compounds with methyl substitutions have shown potent inhibitory effects on cancer cell lines such as MCF-7, with IC50 values around 27 nM for analogs exhibiting high potency.

Enzyme Inhibition

The compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism. This characteristic may lead to potential drug-drug interactions when co-administered with other medications metabolized by this enzyme .

Local Anesthetic Effects

Investigations into local anesthetic properties reveal that certain structural modifications can enhance anesthetic effects while maintaining low toxicity profiles. Compounds similar to this compound have demonstrated promising activity in pain management studies .

Case Studies

Several case studies illustrate the compound's applications and effectiveness:

| Study Focus | Findings |

|---|---|

| Antiproliferative Effects | Significant inhibition of cell growth in various cancer cell lines. |

| In Silico Studies | Computational modeling predicted binding affinities to biological targets. |

| Pharmacokinetic Studies | Favorable absorption and distribution characteristics noted for derivatives. |

作用機序

The mechanism of action of methyl 4-amino-3-chloro-5-methylbenzoate involves its interaction with various molecular targets. The amino and chloro groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways .

類似化合物との比較

Similar Compounds

- Methyl 4-amino-3-chlorobenzoate

- Methyl 4-amino-5-methylbenzoate

- Methyl 3-chloro-5-methylbenzoate

Uniqueness

Methyl 4-amino-3-chloro-5-methylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both amino and chloro groups on the benzene ring allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications .

生物活性

Methyl 4-amino-3-chloro-5-methylbenzoate, also known by its chemical identifier 202146-16-5, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C10H12ClN

- Molecular Weight : 197.66 g/mol

- Log P (octanol-water partition coefficient) : 2.74, indicating moderate lipophilicity which can influence its absorption and distribution in biological systems .

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer properties. For instance, a methyl scanning approach has shown that modifications to similar benzoate compounds can enhance their biological activity against cancer cell lines. The introduction of methyl groups at strategic positions can significantly increase the potency of these compounds against various cancer types, including breast cancer cells (MCF-7) with reported IC50 values around 27 nM for potent analogs .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2. It has been identified as an inhibitor of this enzyme, which is crucial for drug metabolism. This characteristic may lead to drug-drug interactions when co-administered with other medications metabolized by CYP1A2 .

Study on Anticancer Efficacy

In a study focusing on the synthesis and biological evaluation of related benzoate derivatives, compounds structurally similar to this compound exhibited significant local anesthetic effects and low toxicity profiles. The study utilized various models to assess their efficacy in pain management and potential anticancer applications .

Local Anesthetic Effects

Another investigation assessed the local anesthetic properties of several benzoate derivatives, demonstrating that certain modifications could lead to improved anesthetic effects while maintaining low toxicity. The results indicated that compounds with similar structural features to this compound had promising anesthetic activity .

Data Table: Biological Activities of Related Compounds

特性

IUPAC Name |

methyl 4-amino-3-chloro-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBXHTMFAXKDML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371610 | |

| Record name | methyl 4-amino-3-chloro-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202146-16-5 | |

| Record name | methyl 4-amino-3-chloro-5-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。